1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Crystallography
- The structure of compounds similar to "1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one" has been extensively studied. For instance, the benzene and pyridine rings in related compounds form specific dihedral angles with the benzimidazole mean plane, indicating the complex three-dimensional arrangements these molecules can adopt. This structural information is crucial for understanding molecular interactions and designing drugs with improved efficacy (Hong-qiang Liu et al., 2012).
Synthesis of Benzimidazole Derivatives
- Various synthetic pathways have been explored for benzimidazole derivatives. These methods involve reactions under specific conditions that lead to the formation of compounds with potential biological activities. For example, a series of 2-(4-substituted-1-piperazinyl)benzimidazoles demonstrated significant antihistaminic activity, highlighting the therapeutic potential of such compounds (R. Iemura et al., 1986).
Biological Evaluation and Potential Therapeutic Uses
- The synthesis and evaluation of benzimidazole derivatives for biological activities have been a focus of research, with some compounds showing promising results against specific targets. For instance, thiazole-aminopiperidine hybrid analogues designed as Mycobacterium tuberculosis GyrB inhibitors exhibited notable activity, suggesting their potential as novel antituberculosis agents (V. U. Jeankumar et al., 2013).
Chemical and Crystal Structure Characterization
- The crystal and molecular structures of compounds with similarities to the query compound have been characterized, providing insights into their conformational flexibility and the role of hydrogen bonds in molecular packing. Such studies are essential for understanding the physicochemical properties of these compounds and their interactions with biological targets (L. Kuleshova & V. Khrustalev, 2000).
Advanced Synthesis Techniques
- Advanced synthesis techniques, such as iodocyclization, have been developed for the synthesis of fused heterocyclic compounds, including piperidine[1,2-a]benzimidazoles. These methods offer a way to increase molecular complexity and yield compounds with potential biological activities (Xu Zhang et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be fully identified. Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound’s mode of action is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are subjects of ongoing research .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have various effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
As our understanding of this compound grows, it may open up new possibilities for therapeutic applications .
Properties
IUPAC Name |
1-ethyl-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-2-22-13-15(12-18(22)25)20-21-16-8-4-5-9-17(16)24(20)14-19(26)23-10-6-3-7-11-23/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTVUPDJFDAHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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